Introduction: Unveiling the Potential of a Versatile Propargyl Alcohol
Introduction: Unveiling the Potential of a Versatile Propargyl Alcohol
An In-Depth Technical Guide to 1-(p-Tolyl)prop-2-yn-1-ol (CAS 7342-07-6)
For Researchers, Scientists, and Drug Development Professionals
1-(p-Tolyl)prop-2-yn-1-ol, registered under CAS number 7342-07-6, is a secondary propargyl alcohol that holds significant promise as a versatile building block in modern organic synthesis.[1][2] Its structure, featuring a p-tolyl group attached to a hydroxyl-bearing carbon adjacent to a terminal alkyne, provides a unique combination of reactivity and structural rigidity. This makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The propargyl alcohol moiety is a cornerstone in synthetic chemistry, enabling a wide array of transformations, from coupling reactions to the formation of heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed spectral analysis for structural confirmation, and an exploration of its applications as a synthetic intermediate.
Physicochemical and Structural Properties
Understanding the fundamental properties of 1-(p-Tolyl)prop-2-yn-1-ol is crucial for its effective handling, storage, and application in synthetic workflows. The compound's key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 7342-07-6 | [1][2][3] |
| IUPAC Name | 1-(4-methylphenyl)prop-2-yn-1-ol | [1][4] |
| Molecular Formula | C₁₀H₁₀O | [1][3] |
| Molecular Weight | 146.19 g/mol | [3][5] |
| Boiling Point | 109-110 °C (at 5 Torr) | [4] |
| Density | ~1.066 g/cm³ (Predicted) | [4] |
| Storage | Sealed in dry, 2-8°C | [3][6] |
| SMILES | C#CC(C1=CC=C(C)C=C1)O | [3] |
Synthesis: The Ethynylation of p-Tolualdehyde
The most direct and common method for synthesizing 1-(p-Tolyl)prop-2-yn-1-ol is through the nucleophilic addition of an acetylide anion to p-tolualdehyde.[7] This reaction, a cornerstone of C-C bond formation, involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the aldehyde.
Causality of Experimental Choices:
-
Acetylide Generation: Acetylene gas can be bubbled through a solution of a strong base (like a Grignard reagent or an organolithium compound) to generate the acetylide in situ. Alternatively, a pre-formed acetylide salt, such as ethynylmagnesium bromide, can be used for better control and safety.[8]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential. These solvents effectively solvate the organometallic reagents without reacting with them, ensuring the stability of the potent nucleophiles.
-
Temperature Control: The reaction is typically initiated at low temperatures (e.g., 0 °C) to control the exothermicity of the Grignard formation and the subsequent addition to the aldehyde. This minimizes side reactions and improves the overall yield and purity of the desired product.[8]
-
Work-up: The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide to form the final alcohol product while neutralizing any remaining reactive organometallic species without causing degradation of the product.
Experimental Workflow: Synthesis Protocol
This protocol describes a representative procedure for the laboratory-scale synthesis of 1-(p-Tolyl)prop-2-yn-1-ol.
Caption: A step-by-step workflow for the synthesis of 1-(p-Tolyl)prop-2-yn-1-ol.
Detailed Steps:
-
Apparatus Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Acetylide Formation: To the flask, add magnesium turnings. A solution of an alkyl halide (e.g., ethyl bromide) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, the solution is cooled to 0 °C in an ice bath. Acetylene gas is then gently bubbled through the solution for 15-30 minutes to form the ethynylmagnesium bromide nucleophile.[8]
-
Aldehyde Addition: A solution of p-tolualdehyde (1.0 equivalent) in anhydrous THF is added dropwise to the stirred acetylide solution at 0 °C.[9]
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[10]
-
Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[10]
-
Purification: The crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-(p-Tolyl)prop-2-yn-1-ol.[10]
Structural Elucidation: Spectroscopic Data Interpretation
Confirmation of the molecular structure of 1-(p-Tolyl)prop-2-yn-1-ol is achieved through a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
| Spectroscopic Data | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR (CDCl₃) | δ ~7.3-7.4 ppm (d, 2H, Ar-H), δ ~7.1-7.2 ppm (d, 2H, Ar-H), δ ~5.4 ppm (d, 1H, CH-OH), δ ~2.6 ppm (d, 1H, C≡CH), δ ~2.3-2.4 ppm (s, 3H, Ar-CH₃), δ ~2.1 ppm (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ ~138-140 ppm (Ar-C), δ ~135-137 ppm (Ar-C), δ ~129 ppm (Ar-CH), δ ~126 ppm (Ar-CH), δ ~84 ppm (-C≡CH), δ ~75 ppm (-C≡CH), δ ~64 ppm (CH-OH), δ ~21 ppm (Ar-CH₃) |
| IR (neat, cm⁻¹) | ~3400-3300 cm⁻¹ (O-H stretch, broad), ~3300 cm⁻¹ (C≡C-H stretch, sharp), ~2120 cm⁻¹ (C≡C stretch, weak), ~3000-2850 cm⁻¹ (C-H stretch) |
| Mass Spec. (EI) | m/z = 146 (M⁺), 131 (M⁺ - CH₃), 117 (M⁺ - C₂H₅), 91 (tropylium ion) |
(Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary slightly.)
Rationale for Spectral Assignments:
-
¹H NMR: The aromatic protons on the p-tolyl group will appear as two distinct doublets due to their ortho and meta coupling. The benzylic proton (CH-OH) is coupled to the acetylenic proton, resulting in a doublet. The terminal acetylenic proton itself appears as a doublet. The methyl group protons will be a sharp singlet. The hydroxyl proton often appears as a broad singlet, and its position can vary depending on concentration and solvent.
-
¹³C NMR: The spectrum will show distinct signals for the quaternary and CH carbons of the aromatic ring. The two sp-hybridized carbons of the alkyne will appear in the characteristic region of δ 70-90 ppm. The carbinol carbon (CH-OH) and the methyl carbon will also have characteristic shifts.
-
IR Spectroscopy: The most telling signals are the broad O-H stretch of the alcohol, the sharp C-H stretch of the terminal alkyne, and the weak but characteristic C≡C triple bond stretch.[11]
Applications in Synthesis and Drug Discovery
1-(p-Tolyl)prop-2-yn-1-ol is not typically an end-product but rather a strategic intermediate. Its value lies in the synthetic versatility of its two key functional groups: the secondary alcohol and the terminal alkyne.
-
Precursor for Chiral Molecules: The secondary alcohol creates a stereocenter. Enantioselective synthesis or resolution can provide access to optically pure R- or S-enantiomers, which are critical in drug development where stereochemistry often dictates biological activity.[12][13]
-
Click Chemistry and Bioconjugation: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific covalent linking of the molecule to other molecules containing an azide group, such as biomolecules, polymers, or fluorescent tags.
-
Cross-Coupling Reactions: The terminal alkyne readily participates in various metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. These reactions are powerful tools for extending the carbon skeleton and synthesizing complex conjugated systems, which are often found in electronic materials and biologically active compounds.[14]
-
Synthesis of Heterocycles: The propargyl alcohol moiety can be used to construct a variety of heterocyclic rings, such as furans, pyrazoles, and isoxazoles, which are privileged scaffolds in medicinal chemistry.
Caption: Potential synthetic pathways originating from 1-(p-Tolyl)prop-2-yn-1-ol.
Safety, Handling, and Storage
As with many chemical reagents, proper handling of 1-(p-Tolyl)prop-2-yn-1-ol is paramount for laboratory safety.
-
Hazard Statements: The compound is associated with GHS hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[3]
-
Precautionary Statements: Standard precautions should be taken, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with recommended storage temperatures between 2-8°C to ensure its long-term stability.[3]
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